5-(3-Methylbutyl)-1,3-oxathiane

Flavor Chemistry Physicochemical Properties Volatility

5-(3-Methylbutyl)-1,3-oxathiane is a heterocyclic organosulfur compound belonging to the 1,3-oxathiane class, which features a six-membered ring containing one oxygen and one sulfur atom. The molecule carries a branched isopentyl (3-methylbutyl) substituent at the 5-position of the oxathiane ring, yielding a molecular formula of C₉H₁₈OS and a molecular weight of 174.30 g/mol.

Molecular Formula C9H18OS
Molecular Weight 174.31 g/mol
CAS No. 64132-14-5
Cat. No. B14503340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylbutyl)-1,3-oxathiane
CAS64132-14-5
Molecular FormulaC9H18OS
Molecular Weight174.31 g/mol
Structural Identifiers
SMILESCC(C)CCC1COCSC1
InChIInChI=1S/C9H18OS/c1-8(2)3-4-9-5-10-7-11-6-9/h8-9H,3-7H2,1-2H3
InChIKeyLTFPOLMTCTVNNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylbutyl)-1,3-oxathiane (CAS 64132-14-5): Property Baseline for Procurement & Selection


5-(3-Methylbutyl)-1,3-oxathiane is a heterocyclic organosulfur compound belonging to the 1,3-oxathiane class, which features a six-membered ring containing one oxygen and one sulfur atom . The molecule carries a branched isopentyl (3-methylbutyl) substituent at the 5-position of the oxathiane ring, yielding a molecular formula of C₉H₁₈OS and a molecular weight of 174.30 g/mol . 1,3-Oxathianes are recognized in the flavor and fragrance (F&F) industry as high-impact aroma chemicals whose sensory character is exquisitely sensitive to the nature and position of substituents [1].

Why 5-(3-Methylbutyl)-1,3-oxathiane Cannot Be Replaced by Other 1,3-Oxathianes


The 1,3-oxathiane scaffold is notoriously sensitive to even minor structural modifications, with the position, length, and branching of alkyl substituents dictating whether a compound exhibits fruity-tropical, onion-garlic, or herbaceous notes [1]. For instance, 2-propyl-4-methyl-1,3-oxathiane displays an initial onion/garlic character that evolves into fruity lychee notes, while 2-ethyl-4-methyl-1,3-oxathiane provides a markedly different sensory profile [1]. The target compound, bearing a unique branched isopentyl chain at the 5-position, occupies a distinct region of chemical space within the oxathiane family; consequently, generic substitution with a common 2-alkyl-4-methyl analog would almost certainly fail to reproduce its intended organoleptic function. This structural hypersensitivity makes rigorous, comparator-anchored evidence essential for any procurement decision [1][2].

Quantitative Differentiation Evidence for 5-(3-Methylbutyl)-1,3-oxathiane vs. Closest Analogs


Molecular Weight and Predicted LogP Distinguish 5-(3-Methylbutyl)-1,3-oxathiane from Common F&F Oxathianes

5-(3-Methylbutyl)-1,3-oxathiane exhibits a molecular weight of 174.30 g/mol and a calculated LogP of 2.76 . In comparison, the widely used passion-fruit odorant cis-2-methyl-4-propyl-1,3-oxathiane (CAS 59323-76-1) has a molecular weight of 160.28 g/mol and a typical LogP near 2.9 [1]. The 14 Da higher mass and slightly lower predicted lipophilicity of the target compound translate into measurably lower vapor pressure and different headspace partitioning behavior, directly impacting its performance as a flavor or fragrance ingredient [2].

Flavor Chemistry Physicochemical Properties Volatility

Substitution Pattern Dictates Sensory Divergence: 5-Isopentyl vs. 2-Alkyl-4-methyl Scaffolds

The 5-(3-methylbutyl) substitution pattern places the branched alkyl chain on the carbon adjacent to the ring oxygen, whereas the IFF-patented 2-alkyl-4-methyl-1,3-oxathianes bear the alkyl group two positions away [1]. In the IFF patent, 2-propyl-4-methyl-1,3-oxathiane is characterized by powerful onion- and garlic-like top notes that evolve into fruity-sweet lychee; 2-ethyl-4-methyl-1,3-oxathiane gives a fruitier, less alliaceous profile [1]. The different regiochemistry of 5-(3-methylbutyl)-1,3-oxathiane is expected to shift the odor character toward a distinct tropical-fruity spectrum without the pungent alliaceous opening, based on the established principle that the position of the sulfur atom relative to the alkyl substituent governs odor quality in oxathianes [2].

Organoleptic Differentiation Structure-Odor Relationship Flavor Selection

Chiral Center at C5 Introduces Stereoisomerism Absent in Symmetric 1,3-Oxathianes

The presence of a substituent at the 5-position renders C5 a chiral center, producing a pair of enantiomers that may exhibit different odor thresholds and qualities. Studies on 2,5-substituted 1,3-oxathianes demonstrate that stereoisomers can display anancomeric or flexible structures with distinct NMR signatures [1]. In contrast, symmetrically substituted 1,3-oxathianes lacking a C5 substituent (e.g., 2,6-dimethyl-1,3-oxathiane) have fewer stereoisomers. For oxathianes bearing a 5-alkyl group, the equatorial vs. axial orientation of the substituent can significantly modulate odor potency [2].

Stereochemistry Enantiomer Differentiation Chiral Flavor

Branched Isopentyl Chain Provides Different Volatility Profile Relative to Linear Alkyl Analogs

The isopentyl (3-methylbutyl) substituent is branched, whereas the most common F&F oxathianes carry linear propyl or butyl chains. Branching lowers boiling point for a given carbon count: 5-(3-methylbutyl)-1,3-oxathiane (C9 side chain) is predicted to have a boiling point approximately 5–10 °C lower than its linear isomer 5-pentyl-1,3-oxathiane [1]. Lower boiling point translates to higher headspace concentration at a given temperature, which can enhance initial odor impact in applications such as powdered beverages or dry fragrance delivery systems [2].

Volatility Headspace Performance Formulation Stability

Preferred Application Scenarios for 5-(3-Methylbutyl)-1,3-oxathiane Based on Differential Evidence


Tropical Fruit Flavor Formulations Requiring High-Impact Top Notes

The predicted tropical-fruity odor character and the branched isopentyl chain's favorable volatility profile [1] make 5-(3-methylbutyl)-1,3-oxathiane particularly suited for tropical beverage concentrates, confectionery, and hard candy applications where a rapid, intense fruity burst is desired without the onion/garlic undertones characteristic of 2-alkyl-4-methyl-1,3-oxathianes [2].

Enantioselective Flavor Development and Chiral Authenticity Studies

Because 5-(3-methylbutyl)-1,3-oxathiane possesses a chiral center at C5, its enantiomers may exhibit divergent odor thresholds. This opens opportunities for enantioselective flavor creation and authenticity verification in natural vs. synthetic flavor disputes, where enantiomeric excess can serve as a marker [1].

Dry Delivery Fragrance Systems (Powders, Encapsulates)

The estimated 5–10 °C lower boiling point relative to linear 5-pentyl-1,3-oxathiane suggests more efficient headspace release under low-energy conditions, making the compound a candidate for powdered fragrance formulations or encapsulation systems where sustained release at ambient temperature is critical [1].

Structure-Odor Relationship (SOR) Research Campaigns

The unique combination of a 5-isopentyl substituent and an oxathiane core provides a valuable probe molecule for academic and industrial SOR studies aimed at mapping the contribution of branched alkyl chains to olfactory receptor activation, thereby informing the design of next-generation F&F ingredients [1][2].

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